4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Overview
Description
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)butanamide is an organic compound that features both methoxy and nitro functional groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide typically involves the reaction of 4-methoxybenzyl cyanide with 3-nitrobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-(4-formylphenyl)-N-(3-nitrophenyl)butanamide or 4-(4-carboxyphenyl)-N-(3-nitrophenyl)butanamide.
Reduction: 4-(4-methoxyphenyl)-N-(3-aminophenyl)butanamide.
Substitution: 4-(4-methoxy-3-nitrophenyl)-N-(3-nitrophenyl)butanamide.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl)-N-(3-nitrophenyl)methanone: Similar structure but lacks the butanamide backbone.
4-Methoxy-3-nitrophenyl)morpholine: Contains a morpholine ring instead of the butanamide group.
Uniqueness
4-(4-Methoxyphenyl)-N-(3-nitrophenyl)butanamide is unique due to its specific combination of functional groups and the butanamide backbone, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-16-10-8-13(9-11-16)4-2-7-17(20)18-14-5-3-6-15(12-14)19(21)22/h3,5-6,8-12H,2,4,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGLVGXAXIMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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